![molecular formula C14H11ClNS+ B1601001 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium CAS No. 721387-90-2](/img/structure/B1601001.png)
5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium
Overview
Description
5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action and exhibits a range of biochemical and physiological effects that make it a promising candidate for various research studies.
Scientific Research Applications
Pharmaceutical Reference Standards
“5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium” is used as a reference standard in pharmaceutical testing . It is used for analytical development, method validation, and stability and release testing .
Anticoagulant Research
This compound is part of the anticoagulant family . Anticoagulants are substances that prevent coagulation (clotting) of blood, a process that can lead to various heart disorders such as stroke.
Platelet Modifying Agents
“5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium” is classified as a platelet modifying agent . These agents are used to prevent platelets in the blood from clumping together, which can help prevent heart attacks and strokes.
Impurity Reference Materials
It is used as an impurity reference material . In pharmaceutical manufacturing, impurity reference standards are used to measure the levels of impurities in drug products to ensure their safety and efficacy.
Research Chemicals
This compound is also used as a research chemical . Research chemicals are substances used by scientists for medical and scientific research purposes. One characteristic all research chemicals share is that they are for laboratory research use only .
Synthesis of Other Compounds
“5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium” can be used in the synthesis of other compounds . It can serve as a building block in the creation of more complex molecules for various research applications.
Mechanism of Action
Target of Action
The primary target of 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a process that is essential for blood clotting. By targeting this receptor, the compound can influence the body’s clotting mechanism.
Mode of Action
5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium acts as a reversible antagonist of the P2Y12 receptor . This means it binds to the receptor and blocks its activation, without triggering the receptor’s usual response. This blockage prevents platelets from aggregating, thereby inhibiting blood clot formation.
Result of Action
By inhibiting platelet aggregation, 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium can reduce the risk of thrombotic events , such as stroke, in patients known to have atherosclerosis . This makes it a valuable tool in the prevention of these life-threatening events.
properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-8,10H,9H2/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXLLGWEACZMFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClNS+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium | |
CAS RN |
721387-90-2 | |
Record name | 5-(2-Chlorobenzyl)thieno(3,2-C)pyridinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721387902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-CHLOROBENZYL)THIENO(3,2-C)PYRIDINIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55S159V58P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.